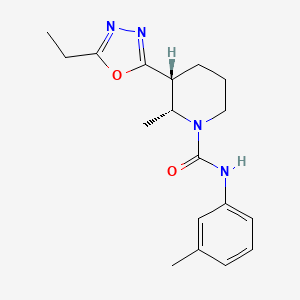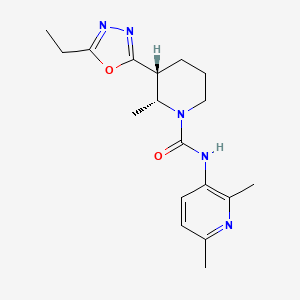
(3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HPTP and has been found to have a variety of interesting properties that make it a promising candidate for further study.
作用機序
The mechanism of action of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol is not fully understood, but it is believed to involve interactions with the endocannabinoid system. Specifically, HPTP has been shown to bind to the CB1 receptor, which is a key component of the endocannabinoid system. This binding activity may result in a variety of downstream effects, including changes in neurotransmitter release and modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that this compound may have a variety of interesting effects on the body. For example, HPTP has been shown to have analgesic effects in animal models of pain, and may also have potential as a treatment for anxiety and depression.
実験室実験の利点と制限
One advantage of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol is that it is relatively easy to synthesize in the lab, which makes it a useful tool for researchers who are interested in studying the endocannabinoid system. However, there are also some limitations to using HPTP in lab experiments. For example, this compound has relatively low solubility in water, which can make it challenging to work with in certain experimental contexts.
将来の方向性
There are many potential future directions for research on (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol. Some possible areas of study include:
- Further investigation of the mechanism of action of HPTP, including its interactions with the endocannabinoid system and other signaling pathways.
- Exploration of the potential therapeutic applications of this compound, including its use as a treatment for pain, anxiety, and other conditions.
- Development of new synthetic methods for producing HPTP and related compounds, which could help to improve the efficiency and scalability of research in this area.
- Investigation of the potential side effects and safety profile of HPTP, which will be important to understand before this compound can be used in clinical settings.
合成法
The synthesis of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol can be achieved through a multi-step process that involves the use of various chemical reagents and techniques. This process has been detailed in several scientific papers and involves the use of starting materials such as 3-phenyl-1H-1,2,4-triazole-5-carbaldehyde and (R)-2-bromo-1-phenylpropan-1-ol.
科学的研究の応用
The potential applications of (3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol in scientific research are numerous. This compound has been found to have potential uses in the fields of neuroscience, pharmacology, and biochemistry. Specifically, HPTP has been shown to have activity as a modulator of the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood regulation, and appetite.
特性
IUPAC Name |
(3R,5S)-1-(2-hydroxypentyl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-6-13(22)10-21-11-14(23)9-15(21)17-18-16(19-20-17)12-7-4-3-5-8-12/h3-5,7-8,13-15,22-23H,2,6,9-11H2,1H3,(H,18,19,20)/t13?,14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCWIDCWXMVZAA-DMJDIKPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1CC(CC1C2=NC(=NN2)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CN1C[C@@H](C[C@H]1C2=NC(=NN2)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)

![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)
![1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea](/img/structure/B7354608.png)
![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)

![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)


![N-[4-[[(2R,6R)-2-(2-hydroxyethyl)-6-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7354663.png)
![2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
![methyl 3-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methyl]benzoate](/img/structure/B7354668.png)
![(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol](/img/structure/B7354671.png)